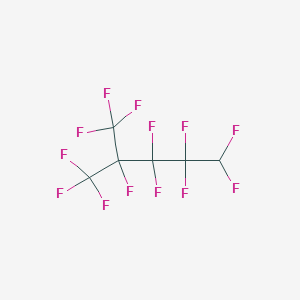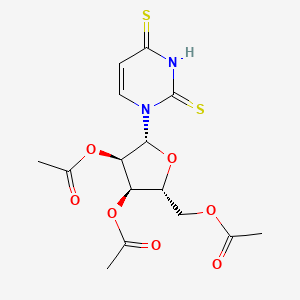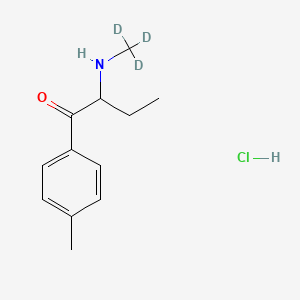
4-Methyl Buphedrone-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl Buphedrone-d3 Hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone and is often used as an analytical reference standard in forensic and toxicological research . The compound is characterized by its crystalline solid form and is primarily utilized in mass spectrometry applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl Buphedrone-d3 Hydrochloride typically involves the reaction of 4-methylpropiophenone with methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvents: Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
4-Methyl Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl Buphedrone-d3 Hydrochloride has several scientific research applications:
Forensic Chemistry: Used as a reference standard in the identification and quantification of synthetic cathinones in forensic samples.
Toxicology: Employed in toxicological studies to understand the effects and metabolism of synthetic cathinones.
Pharmacology: Utilized in pharmacological research to study the interaction of synthetic cathinones with biological targets.
Analytical Chemistry: Applied in mass spectrometry and chromatography for the analysis of complex mixtures.
作用機序
The mechanism of action of 4-Methyl Buphedrone-d3 Hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of dopamine and norepinephrine from nerve terminals . This leads to enhanced locomotor activity and euphoria. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft .
類似化合物との比較
Similar Compounds
Mephedrone (4-Methylmethcathinone): A synthetic stimulant with similar chemical structure and effects.
Methcathinone: Another synthetic cathinone with stimulant properties.
Buphedrone: The parent compound of 4-Methyl Buphedrone-d3 Hydrochloride, with similar stimulant effects.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry for distinguishing between the compound and its non-deuterated analogs . This labeling enhances its application in forensic and analytical chemistry by providing a clear reference standard.
特性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
230.75 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3; |
InChIキー |
CNSOPRIVFKVRDH-FJCVKDQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl |
正規SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


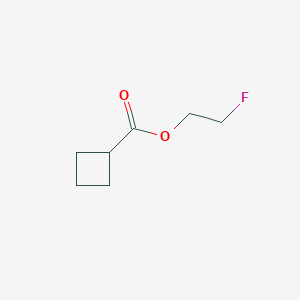
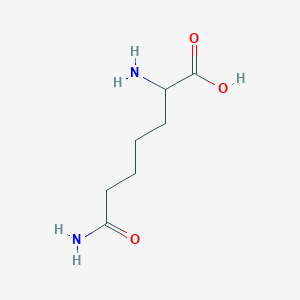
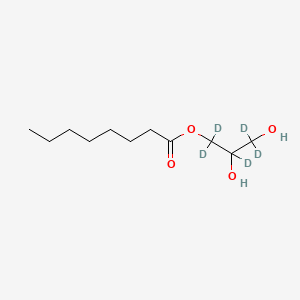
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
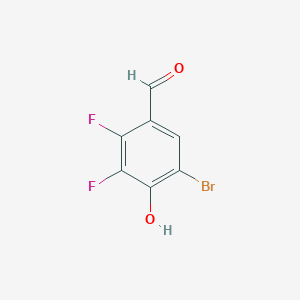
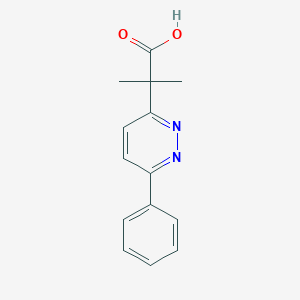
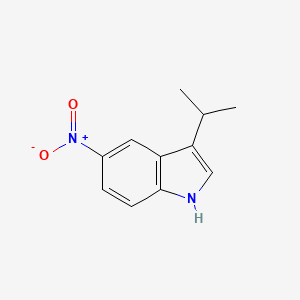
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
